

# Application Notes and Protocols for PF-05089771 Tosylate in Cancer Cell Lines

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## Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

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## Introduction

PF-05089771 tosylate is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] While initially developed for the treatment of pain, emerging research has highlighted the aberrant expression of Nav1.7 in various cancers, suggesting its potential as a novel therapeutic target in oncology.[3][4] Inhibition of Nav1.7 by PF-05089771 has been shown to induce apoptosis and reduce invasion in certain cancer cell lines, indicating its potential as an anti-cancer agent.[5]

These application notes provide a summary of the current understanding of PF-05089771's effects on cancer cells, along with detailed protocols for key in vitro assays to evaluate its efficacy.

## Mechanism of Action in Cancer

Voltage-gated sodium channels (VGSCs) play a crucial role in the excitability of nerve and muscle cells. However, their expression has also been documented in several types of cancer cells, where they are thought to contribute to processes such as invasion and metastasis.[3] The Nav1.7 channel, in particular, has been found to be overexpressed in endometrial and pancreatic cancers.[5][6]

The proposed mechanism by which PF-05089771 exerts its anti-cancer effects is through the inhibition of Nav1.7 channel activity. This disruption of sodium ion flux is believed to trigger downstream signaling events that ultimately lead to apoptosis and a reduction in the invasive potential of cancer cells.[5]

## Data Presentation: Efficacy of PF-05089771 Tosylate in Cancer Cell Lines

The following tables summarize the available data on the effects of PF-05089771 tosylate on various cancer cell lines. Further research is required to establish a broader profile of its activity across different cancer types.

Table 1: Effect of PF-05089771 Tosylate on Cancer Cell Apoptosis and Invasion

Cell Line	Cancer Type	Concentration	Effect on Apoptosis	Effect on Invasion	Citation
Ishikawa	Endometrial Cancer	100 $\mu$ M	Promoted apoptosis	Significantly attenuated invasion	[5]

Table 2: IC50 Values of PF-05089771 Tosylate for Nav1.7 Inhibition (Non-cancer context)

Channel	Species	IC50 (nM)	Citation
Nav1.7	Human	11	[1]
Nav1.7	Mouse	8	[2]
Nav1.7	Rat	171	[2]

Note: IC50 values for the direct cytotoxic effect of PF-05089771 on cancer cell lines are not yet publicly available and need to be determined experimentally.

## Signaling Pathways

Inhibition of Nav1.7 by PF-05089771 is suggested to impact several downstream signaling pathways implicated in cancer progression. An abstract by Erdogan and Caner (2024) suggests that targeting Nav1.7 in pancreatic cancer cells affects key signaling nodes.<sup>[6]</sup>

Caption: Proposed signaling pathway affected by PF-05089771.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of PF-05089771 tosylate on cancer cell lines.

### Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of PF-05089771 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., Ishikawa, PANC-1, MDA-MB-231)
- PF-05089771 tosylate
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:

- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of PF-05089771 tosylate in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.
  - After 24 hours of incubation, carefully remove the medium from the wells.
  - Add 100  $\mu$ L of the various concentrations of PF-05089771 to the respective wells. Include a vehicle control (DMSO) and an untreated control.
- Incubation:
  - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
  - Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
  - Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
- Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the untreated control.
  - Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC<sub>50</sub> value.



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Caption: Workflow for the Cell Viability (MTT) Assay.

## Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with PF-05089771.

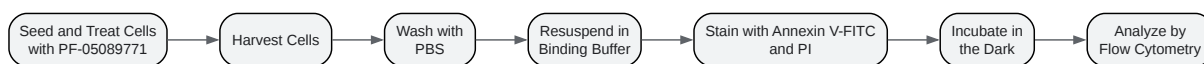
Materials:

- Cancer cell line of interest
- PF-05089771 tosylate
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:

- Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
- Allow cells to attach overnight.
- Treat the cells with the desired concentration of PF-05089771 (e.g., 100  $\mu$ M) and a vehicle control for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting:
  - After treatment, collect both the floating and adherent cells.
  - Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
- Staining:
  - Resuspend the cells in 1X Binding Buffer provided in the kit.
  - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  - Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the stained cells by flow cytometry within one hour of staining.
  - Live cells will be Annexin V-FITC and PI negative.
  - Early apoptotic cells will be Annexin V-FITC positive and PI negative.
  - Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.



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Caption: Workflow for the Apoptosis Assay.

## Protocol 3: Transwell Invasion Assay

This protocol assesses the effect of PF-05089771 on the invasive potential of cancer cells.

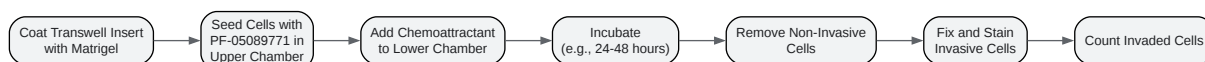
### Materials:

- Cancer cell line of interest
- PF-05089771 tosylate
- Transwell inserts (8  $\mu$ m pore size) for 24-well plates
- Matrigel (or other basement membrane matrix)
- Serum-free cell culture medium
- Complete cell culture medium (with FBS as a chemoattractant)
- Cotton swabs
- Methanol
- Crystal Violet stain

### Procedure:

- Coating of Transwell Inserts:
  - Thaw Matrigel on ice.
  - Dilute Matrigel with cold, serum-free medium.
  - Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for solidification.
- Cell Preparation and Seeding:
  - Serum-starve the cancer cells for 24 hours prior to the assay.

- Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of PF-05089771 or vehicle control.
- Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Chemoattraction:
  - Add complete medium containing FBS to the lower chamber of the 24-well plate.
- Incubation:
  - Incubate the plate at 37°C for a period appropriate for the cell line's invasive capacity (typically 24-48 hours).
- Removal of Non-Invasive Cells:
  - After incubation, carefully remove the medium from the upper chamber.
  - Use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the membrane.
- Fixation and Staining:
  - Fix the invasive cells on the lower surface of the membrane with methanol.
  - Stain the cells with Crystal Violet solution.
- Quantification:
  - Wash the inserts to remove excess stain and allow them to air dry.
  - Count the number of stained, invaded cells in several random fields under a microscope.
  - Compare the number of invaded cells in the PF-05089771-treated group to the control group.





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